molecular formula C7H20Cl2N2O B2934217 (4-Methoxy-4-methylpentan-2-yl)hydrazine dihydrochloride CAS No. 1181458-15-0

(4-Methoxy-4-methylpentan-2-yl)hydrazine dihydrochloride

Cat. No.: B2934217
CAS No.: 1181458-15-0
M. Wt: 219.15
InChI Key: GXBAZXUOBBRKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxy-4-methylpentan-2-yl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H18N2O•2HCl and a molecular weight of 219.15. It is a colorless to yellow crystalline solid that is primarily used in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-4-methylpentan-2-yl)hydrazine dihydrochloride typically involves the reaction of (4-Methoxy-4-methylpentan-2-yl)hydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The general reaction scheme is as follows:

(4-Methoxy-4-methylpentan-2-yl)hydrazine+2HCl(4-Methoxy-4-methylpentan-2-yl)hydrazine dihydrochloride\text{(4-Methoxy-4-methylpentan-2-yl)hydrazine} + 2 \text{HCl} \rightarrow \text{this compound} (4-Methoxy-4-methylpentan-2-yl)hydrazine+2HCl→(4-Methoxy-4-methylpentan-2-yl)hydrazine dihydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to optimize yield and purity. The final product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-4-methylpentan-2-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form substituted hydrazine compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted hydrazine compounds .

Scientific Research Applications

(4-Methoxy-4-methylpentan-2-yl)hydrazine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Methoxy-4-methylpentan-2-yl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)hydrazine
  • (4-Methylphenyl)hydrazine
  • (4-Methoxy-4-methylpentan-2-yl)hydrazine

Uniqueness

(4-Methoxy-4-methylpentan-2-yl)hydrazine dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers unique advantages in terms of stability, reactivity, and versatility in various applications .

Properties

IUPAC Name

(4-methoxy-4-methylpentan-2-yl)hydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O.2ClH/c1-6(9-8)5-7(2,3)10-4;;/h6,9H,5,8H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBAZXUOBBRKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)OC)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.